![molecular formula C18H15N5 B184782 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile CAS No. 63827-46-3](/img/structure/B184782.png)
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile, also known as DPAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloquinoline quinone (PQQ) family, which has been shown to have a variety of biological and physiological effects. In
作用机制
The mechanism of action of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile is not fully understood, but it is thought to involve the activation of certain enzymes that are involved in cellular processes. Specifically, this compound has been shown to activate the enzyme pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This activation may help to improve cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, this compound has been shown to increase the activity of certain enzymes that are involved in cellular metabolism. Finally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile in lab experiments is its potential to improve cellular metabolism and energy production. Additionally, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used in the treatment of neurological disorders, and further research is needed to explore this potential application.
合成方法
The synthesis method of 2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile involves several steps, including the condensation of 2-cyanoacetamide with 2,3,3-trimethylindolenine, followed by the coupling of the resulting intermediate with malononitrile. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biochemistry, where this compound has been shown to have a variety of effects on cellular processes. For example, this compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
63827-46-3 |
|---|---|
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
2-(3-cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-18(2)13-6-4-5-7-14(13)23(3)16-12(10-21)15(22-17(16)18)11(8-19)9-20/h4-7,17,22H,1-3H3 |
InChI 键 |
URMLGWWWKYBVDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
规范 SMILES |
CC1(C2C(=C(C(=C(C#N)C#N)N2)C#N)N(C3=CC=CC=C31)C)C |
其他 CAS 编号 |
63827-46-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
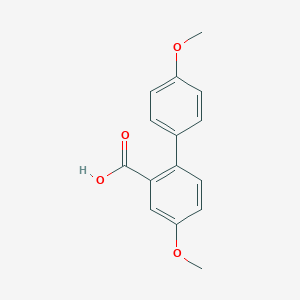

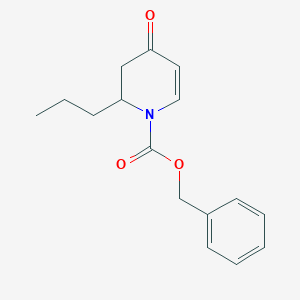

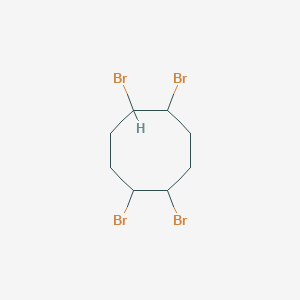
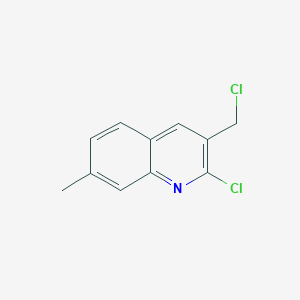

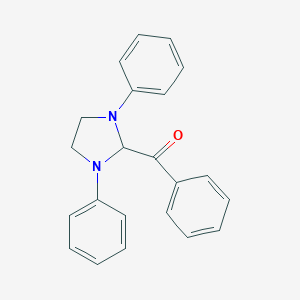
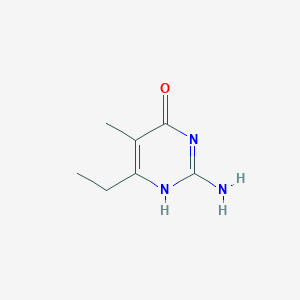
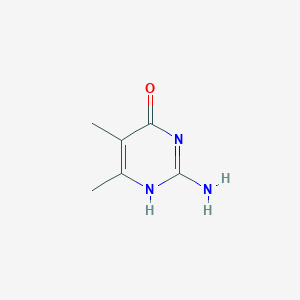
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)

